molecular formula C12H11BrO B1612772 1-Bromo-4-ethoxynaphthalene CAS No. 20900-22-5

1-Bromo-4-ethoxynaphthalene

Cat. No.: B1612772
CAS No.: 20900-22-5
M. Wt: 251.12 g/mol
InChI Key: WCCMJOJYAZRKFT-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₁BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethoxy group at the fourth position.

Mechanism of Action

Target of Action

1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .

Mode of Action

The mode of action of this compound is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in this compound is replaced by the organoboron compound, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .

Pharmacokinetics

As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .

Preparation Methods

1-Bromo-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Another method involves the Williamson Ether Synthesis, where 1-bromo-4-hydroxynaphthalene is reacted with an ethylating agent like ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

1-Bromo-4-ethoxynaphthalene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Bromo-4-ethoxynaphthalene can be compared with other similar compounds such as 1-bromo-4-methoxynaphthalene and 1-bromo-4-butoxynaphthalene. These compounds share similar structural features but differ in the length and nature of the alkoxy group. The ethoxy group in this compound provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .

Conclusion

This compound is a valuable compound in organic chemistry with diverse applications in synthesis, materials science, and biological research. Its unique chemical properties and reactivity make it an important tool for scientists and researchers in various fields.

Properties

IUPAC Name

1-bromo-4-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCMJOJYAZRKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610209
Record name 1-Bromo-4-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20900-22-5
Record name 1-Bromo-4-ethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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